N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CHLOROTHIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide is a complex organic compound that features a benzofuran ring, a thiophene ring, and a carboxamide group.
Mechanism of Action
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in various types of cancer cells . The compound’s interaction with its targets likely results in changes that inhibit cell growth, although the specific mechanisms require further investigation.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to cell growth and proliferation, oxidative stress, and viral replication, among others.
Pharmacokinetics
The presence of the benzofuran ring, a common structural unit of various biologically active natural medicines and synthetic chemical raw materials , may influence these properties
Result of Action
Given the reported biological activities of benzofuran compounds , it is likely that the compound exerts effects at both the molecular and cellular levels. These could potentially include inhibition of cell growth, modulation of oxidative stress responses, and interference with viral replication processes, among others.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be influenced by factors such as pH, temperature, and the presence of other molecules in the environment . Additionally, long-term administration of benzofuran compounds can be toxic to host cells , suggesting that the duration of exposure is another important environmental factor
Biochemical Analysis
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .
Cellular Effects
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma . The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been synthesized using various methods, indicating their stability for experimental use .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzofuran and thiophene rings, followed by their functionalization and coupling.
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Formation of Thiophene Ring: The thiophene ring can be synthesized through methods like the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling and Functionalization: The benzofuran and thiophene rings are then coupled through a series of reactions, including halogenation, nucleophilic substitution, and amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance reaction efficiency and throughput .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the propyl chain.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide can produce an amine .
Scientific Research Applications
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen share the benzofuran core and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide are structurally related and have comparable properties.
Uniqueness
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide is unique due to its combination of benzofuran and thiophene rings, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-15-6-5-14(22-15)16(20)18-8-7-11(19)13-9-10-3-1-2-4-12(10)21-13/h1-6,9,11,19H,7-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZVMTQRMMEXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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